2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Structural Classification and Nomenclature
The compound’s IUPAC name, this compound, reflects its intricate architecture (Figure 1). Breaking down the name:
- Core structure : The 4,5,6,7-tetrahydrobenzo[b]thiophene system constitutes a partially saturated bicyclic framework. The "tetrahydro" designation indicates that four hydrogen atoms have been added to the aromatic benzo[b]thiophene core, resulting in a non-aromatic ring system.
- Substituents :
Table 1: Structural breakdown of the compound
The systematic naming follows IUPAC priorities, where the benzo[b]thiophene core is numbered to give substituents the lowest possible indices. The ethylsulfonyl group is prefixed to the phenyl ring, which is connected via an acetamido linker.
Historical Context of Benzo[b]thiophene Derivatives in Medicinal Chemistry
Benzo[b]thiophene derivatives have been pivotal in drug discovery since the mid-20th century. Their structural resemblance to indole and naphthalene allows them to interact with diverse biological targets. Notable milestones include:
- Raloxifene : A selective estrogen receptor modulator (SERM) featuring a benzo[b]thiophene core, used for osteoporosis treatment.
- Zileuton : A 5-lipoxygenase inhibitor for asthma management, derived from benzo[b]thiophene.
Table 2: Clinically approved benzo[b]thiophene-based drugs
| Drug Name | Therapeutic Area | Key Modification | Year Approved |
|---|---|---|---|
| Raloxifene | Osteoporosis | 3-Carboxyamide substituent | 1997 |
| Zileuton | Asthma | Hydroxyurea side chain | 1996 |
| Sertaconazole | Antifungal | Imidazole linkage | 1992 |
The tetrahydrobenzo[b]thiophene variant in the target compound reduces aromaticity, potentially minimizing off-target interactions while retaining binding affinity. Recent studies highlight tetrahydro derivatives for their antioxidant and anti-inflammatory properties, as seen in compounds like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Significance of Sulfonamide Functional Groups in Bioactive Compounds
Sulfonamide groups (-SO~2~NH~2~) are pharmacophores in ~20% of commercial drugs due to their versatility in molecular interactions. Key roles include:
- Enzyme inhibition : Sulfonamides competitively inhibit dihydropteroate synthetase in bacteria, disrupting folate synthesis.
- Electrostatic modulation : The sulfonyl group’s electron-withdrawing nature enhances binding to cationic residues in target proteins.
Table 3: Mechanistic roles of sulfonamides in FDA-approved drugs
| Drug Name | Target Enzyme | Therapeutic Use |
|---|---|---|
| Sulfadiazine | Dihydropteroate synthetase | Antibacterial |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| Acetazolamide | Carbonic anhydrase | Glaucoma |
In the target compound, the ethylsulfonyl group may enhance solubility and pharmacokinetic properties while contributing to target specificity. Computational studies suggest that sulfonamide-containing compounds exhibit favorable binding energies with proteins like Keap1, a regulator of oxidative stress. This aligns with the antioxidant potential observed in tetrahydrobenzo[b]thiophene derivatives.
Properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYDFLOEMYMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 919853-83-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol . The structural characteristics include a benzo[b]thiophene core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 919853-83-1 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has demonstrated that certain benzo[b]thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, the compound may target the Thioredoxin reductase (TrxR) enzyme, which is crucial in maintaining redox balance in cells and is often overexpressed in various cancers.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Studies have utilized disk diffusion methods to evaluate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Minimal inhibition |
Analgesic Effects
Preliminary investigations suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. This effect could be attributed to its structural similarity to known analgesics that interact with opioid receptors.
Case Studies and Research Findings
- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of related compounds in various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of several thiophene derivatives, it was found that compounds structurally related to This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Analgesic Activity Assessment : Research conducted on animal models indicated that administration of this compound resulted in a notable reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
Comparison with Similar Compounds
Key Observations :
Reaction Yields :
- Yields for carboxamide derivatives (e.g., IIIb: 80%) exceed those for ester/cyano derivatives (e.g., IIIe: 65%) due to steric and electronic factors .
Acetylcholinesterase Inhibition
- The target compound’s ethylsulfonyl group may enhance AChE binding via sulfonyl-oxygen interactions, similar to the methoxyphenyl derivative (IIId), which showed 60% inhibition (vs. 40% for donepezil) .
- Piperazine-containing analogues (IIIb, IIId) exhibit improved activity over ester derivatives due to basic nitrogen interactions with AChE’s catalytic site .
Antimicrobial and Antioxidant Activities
- Cyanoacrylamide derivatives demonstrate moderate antioxidant activity (IC₅₀: 25–40 μM) and antibacterial effects against S. aureus and E. coli .
- Thiophene-3-carboxamides with substituted benzylidene groups (e.g., 4-methoxy) show antifungal activity, though the target compound’s sulfonyl group may alter this profile .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
